molecular formula C19H19N3O6S2 B2680821 N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,5-dimethoxybenzene-1-sulfonamide CAS No. 921793-96-6

N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,5-dimethoxybenzene-1-sulfonamide

Cat. No.: B2680821
CAS No.: 921793-96-6
M. Wt: 449.5
InChI Key: QUTATUFGPISCEO-UHFFFAOYSA-N
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Description

N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,5-dimethoxybenzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound features a pyridazine ring, which is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms

Scientific Research Applications

N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,5-dimethoxybenzene-1-sulfonamide has a wide range of scientific research applications:

Safety and Hazards

This compound may cause skin irritation and respiratory irritation . It’s considered hazardous by the 2012 OSHA Hazard Communication Standard .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,5-dimethoxybenzene-1-sulfonamide typically involves multi-step organic reactionsThe final steps involve the coupling of the pyridazine derivative with 2,5-dimethoxybenzene-1-sulfonamide under specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,5-dimethoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings .

Mechanism of Action

The mechanism of action of N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,5-dimethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,5-dimethoxybenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both methanesulfonyl and dimethoxybenzene groups enhances its potential as a versatile compound for various applications .

Properties

IUPAC Name

2,5-dimethoxy-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O6S2/c1-27-15-8-10-17(28-2)18(12-15)30(25,26)22-14-6-4-13(5-7-14)16-9-11-19(21-20-16)29(3,23)24/h4-12,22H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUTATUFGPISCEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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